Technical Monograph: 4-Bromo-5-fluoro-2-methylphenylboronic Acid
Technical Monograph: 4-Bromo-5-fluoro-2-methylphenylboronic Acid
CAS: 1646842-34-3 Formula: C₇H₇BBrFO₂ Molecular Weight: 232.84 g/mol
Executive Summary
4-Bromo-5-fluoro-2-methylphenylboronic acid (CAS 1646842-34-3) is a high-value bifunctional organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Its structural uniqueness lies in the orthogonal reactivity provided by the boronic acid moiety (nucleophile) and the bromine atom (electrophile), positioned around a core benzene ring modified by fluorine and methyl groups.
This configuration allows medicinal chemists to execute sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig), making it a critical "linker" unit in the development of kinase inhibitors and protein degraders (PROTACs). The 2-methyl group introduces steric constraints that can lock bioactive conformations (atropisomerism), while the 5-fluoro substituent modulates metabolic stability and lipophilicity.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | (4-Bromo-5-fluoro-2-methylphenyl)boronic acid |
| CAS Number | 1646842-34-3 |
| SMILES | Cc1cc(F)c(Br)cc1B(O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water |
| Melting Point | >190°C (decomposition typical for boronic acids) |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Structural Significance:
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C1-Boronic Acid: The primary handle for Suzuki coupling.
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C2-Methyl: Provides steric bulk. This creates a "twisted" biaryl axis upon coupling, often crucial for selectivity in enzyme active sites.
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C4-Bromine: A secondary electrophilic handle. It remains intact during the initial mild Suzuki coupling of the boronic acid, allowing for late-stage diversification.
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C5-Fluorine: Increases metabolic resistance (blocks P450 oxidation at the ring) and acidifies the C4-Br bond, facilitating subsequent oxidative addition.
Synthesis & Manufacturing Logic
The synthesis of CAS 1646842-34-3 requires precise regiocontrol to distinguish between the two halogen positions (Br vs. I) or to direct borylation to the correct position on a pre-functionalized arene.
Preferred Route: Selective Metallation of Aryl Iodides
The most robust industrial route utilizes the difference in bond dissociation energies between C-I and C-Br bonds.
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Precursor: 1-Bromo-4-iodo-5-fluoro-2-methylbenzene.
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Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi at -78°C.
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Mechanism: Lithium-Halogen Exchange occurs exclusively at the C-I bond due to the weaker bond strength relative to C-Br.
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Trapping: The resulting aryl-lithium species is trapped with Triisopropyl borate (B(OiPr)₃).
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Hydrolysis: Acidic hydrolysis yields the boronic acid.
Figure 1: Regioselective synthesis pathway exploiting the differential reactivity of Aryl-I vs. Aryl-Br bonds.
Reactivity Profile & Applications
4.1. Chemoselective Suzuki-Miyaura Coupling
The core utility of this compound is its ability to serve as a nucleophile (via Boron) while retaining the electrophile (Bromine) for a second step.
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Challenge: The 2-methyl group creates steric hindrance around the boron atom. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) may result in sluggish reaction rates or protodeboronation.
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Solution: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands facilitate the transmetalation step, which is often rate-limiting for sterically hindered boronic acids.
4.2. Self-Validating Protocol: The "Linker" Strategy
To ensure the Bromine does not react during the first coupling (polymerization risk), the reaction partner must be an Aryl Iodide or an Activated Aryl Bromide (electron-deficient).
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Step 1 (Boron Coupling): React CAS 1646842-34-3 with an Aryl Iodide.
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Catalyst: Pd(OAc)₂ + SPhos.
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Base: K₃PO₄ (anhydrous preferred to minimize protodeboronation).
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Outcome: The B(OH)₂ reacts with the Aryl-I. The internal Aryl-Br remains intact because Ar-I undergoes oxidative addition much faster than the internal Ar-Br.
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Step 2 (Bromine Coupling): The resulting biaryl now has a "live" bromine handle.
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Reaction: Buchwald-Hartwig amination (to add an amine) or a second Suzuki coupling (to add another aryl group).
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Figure 2: Sequential functionalization workflow. Note the orthogonality: Boron reacts first, preserving Bromine for the second stage.
Detailed Experimental Protocol
Objective: Selective coupling of 4-Bromo-5-fluoro-2-methylphenylboronic acid with a heteroaryl chloride/iodide.
Reagents:
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Boronic Acid (1.2 equiv)
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Heteroaryl Halide (1.0 equiv)
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Catalyst: Pd(OAc)₂ (2 mol%)
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Ligand: SPhos (4 mol%) - Critical for overcoming the 2-Me steric hindrance.
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Base: K₃PO₄ (2.0 equiv)
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Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous if substrate is sensitive).
Procedure:
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Inerting: Charge a reaction vial with the Heteroaryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
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Why? Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.
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Solvation: Add degassed solvent via syringe.[2]
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Activation: Heat the mixture to 80°C .
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Note: Do not exceed 100°C initially. The 2-methyl group accelerates protodeboronation (loss of B(OH)₂) at high temperatures. 80°C is the sweet spot between reaction rate and stability.
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Monitoring: Monitor by LC-MS. Look for the disappearance of the halide.[3]
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Quality Check: If you observe the mass of "De-boronated" byproduct (Ar-H), lower the temperature and increase catalyst loading.
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Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2]
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Purification: Silica gel chromatography. The product will contain the Ar-Br moiety, making it distinct by mass spectrometry (characteristic 1:1 isotopic pattern for Br).
Handling & Stability Guide
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Protodeboronation Risk: High.
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Mechanism:[4] The 2-methyl group exerts steric strain, and the 5-fluorine withdraws electrons. In the presence of water and heat, the C-B bond can hydrolyze to C-H.
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Mitigation: Store the solid at 4°C. In reactions, use anhydrous bases (like K₃PO₄ or Cs₂CO₃) in organic solvents (Dioxane) if the substrate allows, rather than aqueous carbonate systems.
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Safety:
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link (Establishes SPhos/XPhos utility for sterically hindered 2-substituted boronic acids).
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Mechanistic insights on protodeboronation).
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Accel Scientific. (2024). Product Specification: 4-Bromo-5-fluoro-2-methylphenylboronic acid. Link (Verification of CAS and Structure).
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Chem-Impex International. (2024). Applications of Fluoro-Methylphenylboronic Acids in Drug Discovery. Link




